2-(2,4-Dichlorophenyl)-3-methylbutanoic acid
Description
2-(2,4-Dichlorophenyl)-3-methylbutanoic acid is a chlorinated aromatic carboxylic acid characterized by a branched alkyl chain (3-methylbutanoic acid) and a 2,4-dichlorophenyl substituent. The compound’s molecular formula is C₁₁H₁₁Cl₂O₂, with a molecular weight of 247.12 g/mol (estimated based on analogous structures) . The 2,4-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (predicted pKa ~2.5–3.5) compared to non-halogenated analogs. This structural motif is common in agrochemicals and pharmaceuticals due to its lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)10(11(14)15)8-4-3-7(12)5-9(8)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
RJDHOVUCIDDHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid typically involves the reaction of 2,4-dichlorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the Friedel-Crafts alkylation of 2,4-dichlorobenzene with 3-methylbutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution Patterns
- 2,4-Dichlorophenyl vs. 4-Chlorophenyl: The additional chlorine at the 2-position in the target compound increases lipophilicity (logP ~3.5 vs. ~2.8 for the mono-chloro analog), enhancing membrane permeability and bioavailability .
- 2,5-Dichloro vs.
Functional Group Variations
- Carboxylic Acid vs. Amide/Esters : The free carboxylic acid in the target compound allows for salt formation (e.g., sodium salts for improved solubility), whereas ester derivatives (e.g., methyl esters in ) are often prodrugs designed for delayed hydrolysis .
- Heterocyclic Additions: Compounds like propiconazole (triazole) and LONI4 (indazole-amide) demonstrate how heterocycles modulate biological activity—triazoles inhibit fungal ergosterol synthesis, while indazole-amides target cannabinoid receptors .
Physicochemical Properties
- Acidity: The electron-withdrawing 2,4-dichlorophenyl group lowers the pKa of the carboxylic acid (~3.0) compared to non-halogenated 3-methylbutanoic acid (pKa ~4.8).
- Thermal Stability : Sulfonamide derivatives () generally exhibit higher thermal stability due to strong hydrogen bonding, whereas ester analogs () may degrade under hydrolytic conditions .
Biological Activity
2-(2,4-Dichlorophenyl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a 3-methylbutanoic acid moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid interacts with specific molecular targets, including enzymes and receptors. Its mechanism often involves the inhibition or modulation of enzyme activity, leading to significant physiological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Table 1: Summary of Biological Activities
Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid by assessing its impact on COX-2 enzyme inhibition. The results demonstrated a significant reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
Another research focused on the antioxidant capabilities of this compound. Using the DPPH assay, it was found to effectively scavenge free radicals, indicating a protective effect against oxidative stress. This property is critical for preventing cellular damage and has implications for various diseases linked to oxidative stress .
Antitumoral Potential
In oncology studies, 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid was evaluated for its ability to inhibit glycolysis in cancer cells. The compound exhibited enhanced antitumor activity compared to standard treatments, highlighting its potential for further development as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
The biological activity of 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid can be compared with other related compounds:
Table 2: Comparison of Biological Activities
| Compound | COX-2 Inhibition | Antioxidant Activity | Antitumoral Activity |
|---|---|---|---|
| 2-(2,4-Dichlorophenyl)-3-methylbutanoic acid | Yes | Yes | Yes |
| 2-(4-Chlorophenyl)-3-methylbutanoic acid | Moderate | Moderate | No |
| 3-Methylbutanoic acid | No | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
